D-Histidine hydrochloride hydrate

Beschreibung

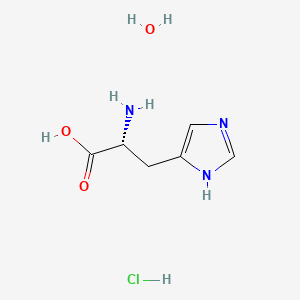

The exact mass of the compound D-Histidine hydrochloride monohydrate (H-D-His-OH.HCl.H2O) is 209.0567189 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328526-86-9, 351-50-8 | |

| Record name | D-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328526-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Imperative of D-Histidine Hydrochloride Hydrate in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide therapeutics and research, the pursuit of enhanced stability, bioavailability, and specific biological activity is paramount. While the canonical L-amino acids form the fundamental blueprint of natural peptides, their synthetic enantiomers, the D-amino acids, offer a powerful toolkit for overcoming the inherent limitations of their natural counterparts. Among these, D-Histidine hydrochloride hydrate emerges as a critical building block, enabling the rational design of peptides with superior pharmacological properties. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing its impact on peptide stability and function, providing experimental protocols, and visualizing its influence on critical signaling pathways.

The Core Rationale: Leveraging Stereochemistry for Enhanced Peptide Performance

The incorporation of D-histidine into a peptide sequence is a strategic decision driven by the desire to modulate its three-dimensional structure and its susceptibility to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown in biological systems, are inherently chiral and stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-histidine residue, the peptide backbone at that position becomes resistant to proteolytic cleavage, significantly extending the peptide's in vivo half-life.[1][2][3][4]

Beyond enhancing stability, the substitution of L-histidine with its D-isomer can profoundly alter a peptide's conformation. This can lead to modified receptor binding affinities and even a shift in biological activity, for instance, from an agonist to an antagonist. The unique properties of the histidine side chain, with its imidazole ring capable of acting as both a proton donor and acceptor at physiological pH, make the stereochemistry at this position particularly influential in mediating interactions with biological targets.

The use of D-Histidine in its hydrochloride hydrate form is a practical consideration for the synthetic chemist. The hydrochloride salt enhances the solubility of the amino acid in the organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The hydrate form indicates the presence of associated water molecules, which must be accounted for when calculating molar equivalents for coupling reactions.

Quantitative Impact of D-Histidine Incorporation

The strategic replacement of L-histidine with D-histidine yields quantifiable improvements in a peptide's stability and can modulate its biological activity. The following tables summarize key quantitative data derived from studies on D-amino acid-containing peptides.

| Parameter | L-Histidine Peptide | D-Histidine Peptide | Fold Improvement | Reference(s) |

| Proteolytic Half-Life (Trypsin) | ~ minutes | > hours | Significant | [5] |

| Proteolytic Half-Life (Chymotrypsin) | ~ minutes | > hours | Significant | [5] |

| In vivo Half-Life | Short | Extended | Variable | [1] |

Table 1: Comparative Proteolytic Stability. This table illustrates the significant increase in stability against common proteases when an L-histidine is replaced with a D-histidine residue. The exact fold improvement is sequence-dependent.

| Peptide Analog | Receptor | Binding Affinity (IC50/Ki) | D-Amino Acid Position | Reference(s) |

| GnRH Analog (Antagonist) | GnRH Receptor | Low nM range (IC50) | D-Alanine at pos 6 | [6] |

| GnRH Analog (Antagonist) | GnRH Receptor | 7 nM (IC50) | D-Nal, D-Cpa, D-Pal | [7] |

| Somatostatin Analog | Somatostatin Receptor | Potent inhibition | D-Trp at pos 8 | [8] |

Table 2: Modulation of Receptor Binding Affinity. This table provides examples of how the incorporation of D-amino acids, including those in proximity to histidine, can lead to high-affinity receptor binding, often in the context of antagonist design.

Experimental Protocols for the Incorporation of D-Histidine

The following section provides a detailed methodology for the manual solid-phase synthesis of a peptide containing a D-Histidine residue. This protocol is based on the widely used Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Containing Peptide

1. Resin Preparation and Swelling:

- Place the desired amount of Rink Amide resin (or other suitable resin for C-terminal amide) in a fritted syringe or reaction vessel.

- Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes.

- Drain the solution.

- Repeat the piperidine treatment for another 15 minutes.

- Wash the resin thoroughly with DMF (5 x 1 min).

- Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

3. Coupling of this compound:

- Amino Acid Activation: In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

- Note on the hydrochloride: The hydrochloride salt of the free amino acid is typically used. When using the protected Fmoc-D-His(Trt)-OH, it is generally supplied as the free base. If starting with this compound to prepare the protected amino acid, a neutralization step would be required.

- Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

- Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will result in a yellow/orange color). If the coupling is incomplete, the coupling step can be repeated.

4. Capping (Optional):

- If the coupling is incomplete after a second attempt, cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

- Wash the resin with DMF.

5. Subsequent Amino Acid Couplings:

- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the desired sequence.

6. Final Deprotection and Cleavage:

- After the final amino acid has been coupled, perform a final Fmoc deprotection.

- Wash the resin with DMF, followed by dichloromethane (DCM).

- Dry the resin under a stream of nitrogen.

- Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the Trityl (Trt) group from the D-Histidine.

- Filter the resin and collect the filtrate containing the crude peptide.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the peptide pellet under vacuum.

7. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The strategic use of D-histidine is often central to the design of peptide-based drugs that target specific signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for peptide synthesis and two examples of signaling pathways where D-histidine-containing peptides can play a crucial role.

GnRH Antagonist Signaling Pathway

Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that often incorporate D-amino acids to enhance their stability and binding affinity to the GnRH receptor. These antagonists are used to treat hormone-sensitive cancers and in assisted reproduction technologies. By blocking the GnRH receptor in the pituitary gland, they inhibit the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Somatostatin Analog Signaling Pathway

Somatostatin analogs are another class of peptide therapeutics that frequently utilize D-amino acids to improve their stability and receptor subtype selectivity. These analogs are used to treat various conditions, including neuroendocrine tumors and acromegaly. They bind to somatostatin receptors (SSTRs), which are G-protein coupled receptors, and can trigger multiple downstream signaling pathways that ultimately lead to the inhibition of hormone secretion and cell proliferation.

Conclusion

This compound is a valuable and often indispensable tool in the arsenal of the peptide chemist. Its strategic incorporation allows for the rational design of peptide therapeutics with significantly enhanced proteolytic stability and finely tuned biological activity. By understanding the principles of stereochemical control and employing robust synthetic protocols, researchers and drug development professionals can leverage the unique properties of D-histidine to create novel and more effective peptide-based drugs. The ability to modulate critical signaling pathways, as exemplified by GnRH antagonists and somatostatin analogs, underscores the profound impact that this single stereochemical change can have on the therapeutic potential of a peptide. As the field of peptide drug discovery continues to evolve, the strategic use of D-amino acids like D-histidine will undoubtedly remain a cornerstone of innovation.

References

- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative studies of adhesion peptides based on l- or d-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Unnatural Isomers of Histidine: A Technical Guide to Their Biological Significance and Application

Executive Summary: The canonical 20 amino acids form the fundamental basis of protein structure and function. However, the introduction of unnatural amino acids (UAAs), particularly isomers and analogues of key residues like histidine, has opened new frontiers in protein engineering, drug discovery, and the study of biological systems. Unnatural histidine isomers offer unique stereochemical and physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides, probe enzymatic mechanisms, and modulate signaling pathways. This guide provides an in-depth technical overview of the biological significance of unnatural histidine isomers, focusing on D-histidine and side-chain modified analogues. It includes quantitative data on their effects, detailed experimental protocols for their incorporation into proteins, and visualizations of key concepts and workflows for researchers, scientists, and drug development professionals.

Introduction to Unnatural Histidine Isomers

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code.[1] They can be introduced into peptides and proteins through chemical synthesis or by repurposing the cellular translational machinery, a process known as genetic code expansion.[2][3] Histidine is a particularly important target for modification due to the unique properties of its imidazole side chain. The side chain's pKa is near physiological pH, allowing it to function as both a proton donor and acceptor in enzymatic catalysis, a coordinator of metal ions in metalloproteins, and a key residue in protein-protein interactions.[4][5]

Unnatural isomers of histidine fall into two main categories:

-

Stereoisomers: The most significant is D-histidine, the D-enantiomer of the natural L-histidine. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, D-amino acids are found in nature, particularly in bacterial cell walls and the venom of certain animals.[6][7]

-

Structural Analogues: These are molecules that retain the basic amino acid structure but have modified side chains. Examples include 3-methyl-histidine and analogues where the imidazole ring is replaced by another heterocycle, such as triazole or furan.[8][9]

The strategic incorporation of these isomers allows for the fine-tuning of a peptide or protein's properties, including its stability, binding affinity, and biological activity.[10][11]

Biological Significance and Applications

D-Histidine: Engineering Proteolytic Stability for Enhanced Therapeutics

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body, leading to poor bioavailability and short half-lives.[12][13] Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids.[14]

By strategically replacing L-histidine residues at protease cleavage sites with D-histidine, peptides can be rendered highly resistant to enzymatic degradation.[14][15] This enhanced stability significantly prolongs the peptide's circulation time and therapeutic window, making it a more effective drug candidate. This approach is particularly valuable for peptides intended for oral delivery, where they must survive the protease-rich environment of the digestive tract.[14]

Side-Chain Modified Histidine Analogues: Probing and Modifying Protein Function

Incorporating histidine analogues with altered side chains provides a powerful tool for probing protein structure and function at a molecular level.[9][14] These analogues can be used to:

-

Modulate Metal Binding: The imidazole side chain is a crucial ligand for metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ in metalloproteins.[4][16] Replacing histidine with an analogue that has a different affinity or coordination geometry for metal ions can help elucidate the role of metal binding in protein stability and catalysis.[17]

-

Probe Catalytic Mechanisms: As a key residue in many enzyme active sites, histidine often participates in acid-base catalysis.[5] Substituting it with analogues that have an altered pKa or are incapable of forming certain hydrogen bonds can clarify its specific role in the catalytic cycle.

-

Create Novel Protein Properties: The substitution of a native histidine can confer new functionalities. For example, replacing the His66 residue in the chromophore of Blue Fluorescent Protein (BFP) with analogues like 3-pyridyl-alanine or 2-furyl-alanine results in mutant proteins with distinct and useful spectral properties.[1][18]

Quantitative Analysis of Unnatural Histidine Isomer Effects

The incorporation of unnatural histidine isomers leads to measurable changes in the properties of peptides and proteins. The following tables summarize key quantitative data from various studies.

Table 1: Protease Stability of Peptides Containing D-Amino Acids This table illustrates the significant increase in stability against trypsin, a common serine protease, when susceptible L-amino acid cleavage sites are replaced with D-amino acid counterparts.

| Peptide | Amino Acid at Cleavage Site | Trypsin Concentration | Treatment Time | Remaining Antibacterial Activity | Citation(s) |

| OM19R (Parent) | L-Arginine, L-Lysine | 5 mg/mL | 1 hour | Inactive (MIC > 128 µg/mL) | [14] |

| OM19D (Modified) | D-Arginine, D-Lysine | 10 mg/mL | 8 hours | High (MIC = 16-32 µg/mL) | [14] |

| Polybia-CP (Parent) | L-Lysine | 1 mg/mL | 2 hours | ~25% | [15] |

| D-lys-CP (Modified) | D-Lysine | 1 mg/mL | 2 hours | ~100% | [15] |

Table 2: Incorporation Efficiency of Histidine Analogues in E. coli The efficiency of incorporating unnatural amino acids using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair can be quantified by the yield of the full-length mutant protein.

| Histidine Analogue | PylRS Mutant | Full-Length Protein Yield (mg/L) | Citation(s) |

| 3-methyl-histidine | PylHRS | 2.1 | [1][18] |

| 3-pyridyl-alanine | PylHRS | 1.8 | [1][18] |

| 2-furyl-alanine | PylHRS | 1.5 | [1][18] |

| 3-(2-thienyl)-alanine | PylHRS | 2.4 | [1][18] |

Yields are for expression of a mutant protein in E. coli.

Table 3: Spectral Properties of Blue Fluorescent Protein (BFP) with His66 Analogue Substitution Substitution of the His66 residue within the BFP chromophore with unnatural histidine analogues leads to significant shifts in its fluorescence properties.

| Amino Acid at Position 66 | Excitation Max (nm) | Emission Max (nm) | Relative Quantum Yield | Citation(s) |

| Histidine (Wild-Type) | 383 | 447 | 1.00 | [1] |

| 3-methyl-histidine | 381 | 445 | 0.95 | [1] |

| 3-pyridyl-alanine | 399 | 456 | 0.56 | [1] |

| 2-furyl-alanine | 375 | 432 | 0.25 | [1] |

| 3-(2-thienyl)-alanine | 402 | 458 | 0.42 | [1] |

Table 4: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO) hDAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids. Its kinetic parameters vary for different substrates. While specific kinetic data for D-histidine is not prominently available, this table provides context by showing hDAAO's activity on other D-amino acids.

| D-Amino Acid Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Citation(s) |

| D-Serine | 10.6 | 10.4 | 981 | [19] |

| D-Alanine | 2.2 | 14.2 | 6454 | [19] |

| D-Cysteine | 0.9 | 39.0 | 43333 | [19] |

| D-Tryptophan | 0.3 | 7.9 | 26333 | [19] |

| D-DOPA | 0.2 | 2.7 | 13500 | [20] |

Key Experimental Protocols

Site-Specific Incorporation of Histidine Analogues via Genetic Code Expansion

This protocol outlines the general steps for incorporating a histidine analogue into a target protein in mammalian cells using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.[3][21]

1. Component Preparation:

- Plasmids:

- Expression Vector 1 (Synthetase/tRNA): A mammalian expression vector encoding the engineered PylRS mutant specific for the desired histidine analogue (e.g., PylHRS) and multiple copies of the orthogonal tRNA gene (e.g., M. mazei tRNAPylCUA).[18]

- Expression Vector 2 (Target Protein): A second vector encoding the gene of interest, modified to contain an amber stop codon (TAG) at the desired site of incorporation.

- Unnatural Amino Acid: The histidine analogue of interest (e.g., 3-methyl-histidine) is synthesized or purchased and dissolved in a suitable solvent to prepare a stock solution.

- Cell Line: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.

2. Transfection:

- Plate HEK293T cells to achieve 70-80% confluency on the day of transfection.

- Co-transfect the cells with the synthetase/tRNA plasmid and the target protein plasmid using a standard transfection reagent (e.g., Lipofectamine).

3. UAA Supplementation:

- Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with the histidine analogue at an optimized final concentration (typically in the range of 0.5-2 mM).

4. Protein Expression and Harvest:

- Incubate the cells for 48-72 hours to allow for expression of the mutant protein.

- Harvest the cells by centrifugation and lyse them using an appropriate buffer containing protease inhibitors.

5. Purification and Verification:

- If the target protein has an affinity tag (e.g., His-tag), purify the protein from the cell lysate using affinity chromatography.

- Verify the successful incorporation of the UAA using SDS-PAGE (which will show a full-length protein band only in the presence of the UAA) and confirm the precise mass by mass spectrometry (e.g., ESI-MS).

Assay for Protease Resistance

This protocol describes a method to compare the stability of a standard peptide versus its D-histidine-containing analogue against trypsin.[14][22]

1. Peptide Preparation:

- Synthesize and purify the L-amino acid parent peptide and the D-amino acid modified peptide.

- Prepare stock solutions of each peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

2. Protease Digestion:

- In separate tubes, incubate a fixed concentration of each peptide (e.g., 0.2 mM) with a specific concentration of trypsin (e.g., 0.1 mg/mL to 10 mg/mL) at 37°C.

- Include a control sample for each peptide with no trypsin added.

- At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction and immediately quench the enzymatic activity by adding a denaturing agent like trifluoroacetic acid (TFA).

3. Analysis of Degradation:

- Analyze the aliquots using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Monitor the disappearance of the peak corresponding to the full-length peptide over time. The peptide containing D-amino acids should show a significantly slower rate of degradation.

4. Functional Assay (for Antimicrobial Peptides):

- After the final incubation time point, test the antimicrobial activity of the remaining peptide solution by determining the Minimum Inhibitory Concentration (MIC) against a target bacterium.

- The D-amino acid version is expected to retain a much lower MIC value, indicating it has not been degraded and remains functional.[14]

Visualizing Workflows and Pathways

Diagram 1: Rationale for D-Histidine in Peptide Therapeutics```dot

// Node Definitions L_Peptide [label="L-Histidine Peptide\n(Therapeutic Candidate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteases [label="Proteolytic Enzymes\n(e.g., Trypsin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Rapid Degradation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Low_Bio [label="Poor Pharmacokinetics\n(Low Bioavailability)", fillcolor="#FBBC05", fontcolor="#202124"];

D_Peptide [label="D-Histidine Peptide\n(Engineered Candidate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Protease Resistance", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; High_Bio [label="Improved Pharmacokinetics\n(High Stability)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Peptide -> Proteases [label="Susceptible"]; Proteases -> Degradation; Degradation -> Low_Bio;

D_Peptide -> Proteases [label="Resistant"]; Proteases -> Stability [style=dashed]; Stability -> High_Bio; }

Caption: Workflow for site-specific incorporation of unnatural histidine.

Diagram 3: GPCR Signaling Modulation by a Peptide Ligand

Caption: A representative GPCR signaling pathway activated by a peptide ligand.

Conclusion and Future Directions

Unnatural isomers of histidine represent a versatile and powerful tool in chemical biology and drug development. The use of D-histidine to confer protease resistance is a proven strategy for enhancing the viability of peptide therapeutics. [14]Furthermore, the site-specific incorporation of a growing library of histidine analogues allows for unprecedented control over protein function, enabling detailed investigation of biological mechanisms and the engineering of proteins with novel properties. [1][18] Future research will likely focus on expanding the diversity of genetically encodable histidine analogues, improving the efficiency of their incorporation in multicellular organisms, and applying these tools to more complex biological questions. [6]The development of new orthogonal synthetase/tRNA pairs will be critical for this expansion. As these methods become more robust and accessible, unnatural histidine isomers will continue to drive innovation, leading to the development of more stable and effective drugs and a deeper understanding of the intricate roles of amino acids in biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids | Semantic Scholar [semanticscholar.org]

- 3. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 8. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.fsu.edu [chem.fsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methylhistidine - Wikipedia [en.wikipedia.org]

- 12. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]

- 14. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An examination of the binding behavior of histidine-containing peptides with immobilized metal complexes derived from the macrocyclic ligand, 1,4,7-triazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

D-Histidine Hydrochloride Hydrate: A Technical Guide for Researchers

CAS Number: 6341-24-8

This technical guide provides an in-depth overview of D-Histidine hydrochloride hydrate, a non-natural isomer of the essential amino acid L-histidine. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document covers its physicochemical properties, key applications, and detailed experimental protocols.

Core Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6341-24-8 | [1][2][3][4] |

| Molecular Formula | C₆H₉N₃O₂·HCl·H₂O | [1][3] |

| Molecular Weight | 209.63 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 252 - 256 °C (decomposes) | [1][3][4] |

| Purity | ≥98% (TLC) | [1][3] |

| Synonyms | D-α-Amino-β-(4-imidazolyl)propionic acid monohydrochloride, D-His-OH·HCl·H₂O | [1][2][4] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Reference |

| MDL Number | MFCD00150081 | [1][3][4] |

| PubChem CID | 5351508 | [1] |

| EC Number | 228-733-3 | [3][4] |

| Beilstein Registry Number | 4161356 | [3][4] |

| Optical Rotation | [α]D = -9 ± 2º (c=1 in 6N HCl) | [1] |

| InChI Key | CMXXUDSWGMGYLZ-ZJIMSODOSA-N | [3] |

| SMILES | O.Cl.N--INVALID-LINK--C(O)=O | [3] |

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and pharmaceutical development.

-

Peptide Synthesis: As a non-natural amino acid, D-histidine is a crucial building block in the synthesis of peptide analogs.[2] The incorporation of D-amino acids can significantly increase the stability of peptides against enzymatic degradation, thereby enhancing their in vivo half-life and therapeutic potential.

-

Pharmaceutical Development: This compound is utilized in drug formulation. Its unique stereochemistry can influence the pharmacological properties of a drug molecule.

-

Biochemical Research: It serves as a valuable tool in studying protein interactions and functions. It can be used as a structural probe or as a component in synthetic peptides for various biochemical assays.

-

Cell Culture: While L-histidine is an essential component of many cell culture media, D-histidine and dipeptides containing histidine can also be used to supplement media, potentially enhancing cell viability and productivity.[5][6]

-

Analytical Chemistry: this compound is employed as a standard in chromatographic techniques for the separation and quantification of histidine enantiomers.[1]

Key Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-His(Trt)-OH

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a D-histidine residue using Fmoc chemistry. The trityl (Trt) group is a common choice for protecting the imidazole side chain of histidine.

Materials:

-

Fmoc-D-His(Trt)-OH

-

Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides)

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Isopropanol (IPA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and then with IPA (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (for Fmoc-D-His(Trt)-OH):

-

In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 equivalents relative to resin substitution), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Solid-Phase Peptide Synthesis Workflow

HPLC Analysis of Histidine Enantiomers

This protocol provides a method for the chiral separation of D- and L-histidine using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

HPLC system with UV detector

-

Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

-

This compound standard

-

L-Histidine standard

-

Mobile phase: Water, Methanol, Formic acid (HPLC grade)

-

Sample solvent: 50:50 Water:Methanol

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound and L-Histidine (e.g., 200 µg/mL) in the sample solvent.

-

Mobile Phase Preparation: Prepare the mobile phase consisting of Water:Methanol:Formic acid (e.g., 30:70:0.006 v/v/v). Degas the mobile phase before use.

-

HPLC Conditions:

-

Column: Astec® CHIROBIOTIC® T

-

Mobile Phase: Water:Methanol:Formic acid (30:70:0.006)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 15 °C

-

Detection: UV at 205 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution.

-

Record the chromatogram and determine the retention times for D- and L-histidine.

-

Inject the sample solution and identify the enantiomers by comparing their retention times with the standards.

-

HPLC Analysis Workflow for Histidine Enantiomers

Biological Context: Histidine Metabolism

While no specific signaling pathways involving D-histidine have been prominently described in the literature, it is crucial to understand the metabolic fate of its natural counterpart, L-histidine. The primary metabolic pathways for L-histidine are its conversion to histamine, a key mediator in immune responses and neurotransmission, and its catabolism to glutamate.

Metabolic Pathways of L-Histidine

This guide serves as a foundational resource for the use of this compound in a research setting. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the appropriate safety data sheets before handling this or any other chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. himedialabs.com [himedialabs.com]

- 6. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Histidine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Histidine hydrochloride monohydrate, a crucial compound in biochemical research and pharmaceutical development. The focus of this document is to detail its core physicochemical properties, with a particular emphasis on its molecular weight, and to provide practical experimental methodologies for its use. D-Histidine hydrochloride monohydrate serves as a vital building block in peptide synthesis and is utilized in the formulation of peptide-based drugs.[1] It is the unnatural isomer of histidine, a key amino acid.

Physicochemical and Quantitative Data

The fundamental properties of D-Histidine hydrochloride monohydrate and its constituent components are summarized below. This data is essential for accurate experimental design, solution preparation, and analytical characterization.

| Property | D-Histidine Hydrochloride Monohydrate | D-Histidine (Component) | Hydrochloric Acid (Component) | Water (Component) |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O[1][2][3] | C₆H₉N₃O₂[4][5] | HCl | H₂O |

| Molecular Weight | 209.63 g/mol [2][3][6] | 155.15 g/mol [5][7] | ~36.46 g/mol [8] | ~18.015 g/mol |

| CAS Number | 6341-24-8[1][2][3] | 351-50-8[4][5] | 7647-01-0 | 7732-18-5 |

| Appearance | White to off-white crystalline powder[1] | White crystalline powder[4] | N/A | N/A |

| Melting Point | ~254 °C (decomposes)[2] | ~280 °C[5] | N/A | N/A |

| Purity (Typical) | ≥98% (by TLC)[1] | ≥99%[4] | N/A | N/A |

| Synonyms | D-α-Amino-β-(4-imidazolyl)propionic acid monohydrochloride[3][6] | D-His-OH[4] | Muriatic acid | Aqua |

Molecular Weight Determination Workflow

The molecular weight of a hydrated salt is the sum of the molecular weights of its constituent parts. The following diagram illustrates the logical workflow for calculating the total molecular weight of D-Histidine hydrochloride monohydrate.

Experimental Protocol: Preparation of a Standard Solution for HPLC

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for which D-Histidine hydrochloride monohydrate can be used as a standard. The following is a generalized protocol for preparing a standard stock solution.

Objective: To accurately prepare a 1 mg/mL stock solution of D-Histidine hydrochloride monohydrate.

Materials:

-

D-Histidine hydrochloride monohydrate (≥98% purity)

-

Analytical balance (readable to 0.1 mg)

-

100 mL volumetric flask (Class A)

-

Spatula and weighing paper/boat

-

HPLC-grade water

-

Pipettes

Methodology:

-

Calculate Required Mass: To prepare 100 mL of a 1 mg/mL solution, a mass of 100 mg of the compound is required.

-

Calculation: 1 mg/mL * 100 mL = 100 mg

-

-

Weighing: Carefully weigh approximately 100 mg of D-Histidine hydrochloride monohydrate using an analytical balance. Record the exact weight to four decimal places (e.g., 0.1002 g).

-

Dissolution: Transfer the weighed powder into a 100 mL volumetric flask. Use a small amount of HPLC-grade water to rinse the weighing boat and spatula to ensure the complete transfer of the compound into the flask.

-

Solubilization: Add approximately 50-70 mL of HPLC-grade water to the volumetric flask. Swirl gently or sonicate briefly until all the solid has completely dissolved.

-

Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Then, carefully add HPLC-grade water to the flask until the bottom of the meniscus touches the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

-

Concentration Calculation: Calculate the precise concentration of the stock solution based on the actual weight recorded in step 2.

-

Example: If 102.5 mg (0.1025 g) was weighed, the concentration is 1.025 mg/mL.

-

-

Storage: Store the standard solution in a properly labeled, sealed container at the recommended temperature, typically refrigerated, to prevent degradation.

This stock solution can then be used to prepare a calibration curve by performing serial dilutions for the quantitative analysis of samples containing histidine.[1]

Biochemical Context: The L-Histidine Pathway

While D-Histidine is primarily used as a chiral building block in synthesis, its enantiomer, L-Histidine, is an essential amino acid with significant biological roles. The most notable pathway involving L-Histidine is its conversion to histamine, a key mediator in local immune responses, inflammation, and neurotransmission. This conversion is catalyzed by the enzyme L-histidine decarboxylase.

References

- 1. images.chemycal.com [images.chemycal.com]

- 2. biospectra.us [biospectra.us]

- 3. researchgate.net [researchgate.net]

- 4. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]

- 5. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. L-Histidine Hydrochloride 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Chiral Properties of D-Histidine in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, a proteogenic amino acid, possesses a unique imidazole side chain that imparts it with versatile roles in biological systems, including pH buffering, metal ion chelation, and enzymatic catalysis.[1] Like most amino acids, histidine exists as two chiral enantiomers: L-Histidine and D-Histidine. While L-histidine is the predominantly incorporated form in proteins during ribosomal synthesis, the "unnatural" D-enantiomer, D-Histidine, is increasingly recognized for its distinct and significant roles in various biochemical processes.[2][3] This technical guide provides an in-depth exploration of the chiral properties of D-Histidine, its applications in biochemical research, and its potential in drug development.

Physicochemical and Chiral Properties

The fundamental difference between L- and D-Histidine lies in their stereochemistry, which dictates their interactions with other chiral molecules, such as enzymes and receptors. This stereospecificity is the basis for their differential biological activities.

| Property | L-Histidine | D-Histidine | Reference |

| Molar Mass | 155.15 g/mol | 155.15 g/mol | [4] |

| Isoelectric Point (pI) | ~7.59 | ~7.59 | [5] |

| pKa (α-COOH) | ~1.8 | ~1.8 | [5] |

| pKa (α-NH3+) | ~9.33 | ~9.33 | [5] |

| pKa (imidazole) | ~6.0 | ~6.0 | [5] |

| Biological Abundance | High | Low, but present | [2] |

Biochemical and Physiological Roles of D-Histidine

While L-Histidine is a fundamental building block of proteins, D-Histidine exhibits unique physiological functions and metabolic pathways.

Metabolism of D-Histidine

In mammals, the primary enzyme responsible for the degradation of D-amino acids, including D-Histidine, is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][7]

Enzyme Kinetics of D-Amino Acid Oxidase (DAAO)

Quantitative data on the kinetic parameters of mammalian DAAO with D-Histidine as a substrate is crucial for understanding its metabolic fate. While comprehensive data for D-Histidine is limited, studies on DAAO from various sources provide insights into its substrate specificity.

| Enzyme Source | Substrate | Km (mM) | Vmax (relative activity) | Reference |

| Porcine Kidney DAAO | D-Alanine | 1.7 | 100 | [7] |

| Porcine Kidney DAAO | D-Serine | 1.8 | 85 | [8] |

| Porcine Kidney DAAO | D-Histidine | Data not available | Data not available |

D-Histidine in Neurological Systems

D-amino acids, notably D-serine and D-aspartate, are now recognized as important signaling molecules in the mammalian central nervous system, particularly through their modulation of the N-methyl-D-aspartate (NMDA) receptor.[9][10][11] While the direct role of D-Histidine in NMDA receptor signaling is less characterized, the presence of D-amino acids in the brain suggests potential undiscovered functions.

Antimicrobial and Anti-biofilm Activity

Recent research has highlighted the potential of D-Histidine as an anti-biofilm agent. A study on the periodontal pathogen Aggregatibacter actinomycetemcomitans demonstrated that D-Histidine could inhibit biofilm formation and disrupt established biofilms in a concentration-dependent manner, without affecting bacterial growth.[12] This suggests a potential therapeutic application for D-Histidine in combating biofilm-associated infections.

Differential In Vivo Efficacy

The chirality of histidine can lead to distinct in vivo effects. For instance, a study investigating the protective effects of histidine against Salmonella typhimurium-induced intestinal damage in mice found that L-Histidine significantly reduced fluid accumulation and tissue damage, whereas D-Histidine showed no significant protective effect. This highlights the stereospecificity of its biological activity.

D-Histidine in Drug Development and Peptide Synthesis

The unique properties of D-Histidine make it an attractive component in drug design and peptide synthesis.

Enhanced Peptide Stability

Incorporating D-amino acids, such as D-Histidine, into peptide-based drugs can significantly increase their stability by rendering them resistant to degradation by proteases, which are stereospecific for L-amino acids.[2] This increased stability can lead to a longer plasma half-life and improved therapeutic efficacy.

Racemization of Histidine

During peptide synthesis, histidine residues are particularly prone to racemization, the conversion of an L-amino acid to a D-amino acid, especially under basic conditions or during prolonged activation.[10][13][14] This can lead to the formation of diastereomeric peptides with altered biological activity. Careful selection of protecting groups and coupling reagents is crucial to minimize racemization.

Experimental Protocols

Synthesis of D-Histidine from L-Histidine

A common method for the preparation of D-Histidine involves the racemization of L-Histidine in the presence of an aldehyde and a carboxylic acid, followed by the resolution of the resulting racemic mixture.

Protocol: Racemization and Resolution

-

Racemization: Reflux L-Histidine in a solution of acetic acid containing a catalytic amount of an aldehyde (e.g., salicylaldehyde). The reaction progress can be monitored by polarimetry until the optical rotation approaches zero.

-

Formation of Diastereomeric Salts: Add a chiral resolving agent, such as L-(+)-tartaric acid, to the racemic histidine solution to form diastereomeric salts (L-His-L-tartrate and D-His-L-tartrate).

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization.

-

Liberation of D-Histidine: Treat the purified D-His-L-tartrate salt with a base to neutralize the tartaric acid and precipitate the free D-Histidine.

-

Purification: Recrystallize the D-Histidine from a suitable solvent (e.g., water/ethanol) to obtain the pure enantiomer.

Chiral Separation of Histidine Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of amino acid enantiomers.

Protocol: Chiral HPLC

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP), is effective for the separation of underivatized amino acid enantiomers.[15]

-

Mobile Phase: A common mobile phase for the separation of histidine enantiomers is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and retention.[15] A gradient elution may be necessary to achieve optimal separation of a mixture of amino acids.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically used for the detection of underivatized amino acids. Mass spectrometry (MS) can also be coupled with HPLC for sensitive and specific detection.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered before injection.

Assay for D-Amino Acid Oxidase (DAAO) Activity

Several methods can be used to measure the activity of DAAO, including monitoring oxygen consumption, or the production of hydrogen peroxide or the α-keto acid.[6][7]

Protocol: Spectrophotometric Assay for DAAO Activity

This assay measures the production of hydrogen peroxide, a product of the DAAO reaction, using a coupled enzyme reaction with horseradish peroxidase (HRP).

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate, pH 8.5), a chromogenic peroxidase substrate (e.g., o-dianisidine), horseradish peroxidase, and the D-amino acid substrate (D-Histidine).

-

Enzyme Addition: Initiate the reaction by adding a known amount of DAAO.

-

Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen over time using a spectrophotometer.

-

Calculation: The rate of the reaction is proportional to the DAAO activity and can be calculated using the molar extinction coefficient of the oxidized chromogen.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly initiated by D-Histidine in mammals are still under investigation, we can visualize the known metabolic pathway of D-amino acids and a proposed logical workflow for investigating the chiral properties of histidine.

Conclusion

The study of D-Histidine is a rapidly evolving field with significant implications for biochemical research and drug development. Its unique chiral properties confer distinct metabolic fates and biological activities compared to its L-enantiomer. The resistance of D-Histidine-containing peptides to proteolysis offers a promising strategy for enhancing the stability and efficacy of peptide-based therapeutics. Furthermore, the emerging roles of D-amino acids in signaling and as antimicrobial agents open new avenues for therapeutic intervention. Continued research into the specific interactions and pathways of D-Histidine will undoubtedly uncover novel biological functions and therapeutic opportunities.

References

- 1. Role of the histidine residue at position 105 in the human α5 containing GABAA receptor on the affinity and efficacy of benzodiazepine site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the kinetic mechanism of pig kidney D-amino acid oxidase by site-directed mutagenesis of tyrosine 224 and tyrosine 228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The first identification and characterization of a histidine-specific amino acid racemase, histidine racemase from a lactic acid bacterium, Leuconostoc mesenteroides subsp. sake NBRC 102480 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and mechanism of action of two histidine residues underlying high-affinity Zn2+ inhibition of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 8. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 10. mdpi.com [mdpi.com]

- 11. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Amino Acid Oxidase, D- | Worthington Biochemical [worthington-biochem.com]

A Technical Guide to D-Histidine vs. L-Histidine Hydrochloride Hydrate for Researchers and Drug Development Professionals

An In-depth Comparison of Stereoisomers in Biological Systems and Pharmaceutical Applications

Histidine, an essential amino acid, plays a pivotal role in a multitude of biological processes, from protein synthesis to neurotransmission. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a common residue in enzyme active sites. However, like all alpha-amino acids (except glycine), histidine exists as two non-superimposable mirror images, or enantiomers: D-Histidine and L-Histidine. In biological systems, this stereochemical difference is profound. This guide provides a detailed technical comparison of D-Histidine hydrochloride hydrate and L-Histidine hydrochloride hydrate, focusing on their distinct physicochemical properties, biological activities, and applications, particularly relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Comparative Analysis

While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement leads to differences in their interaction with polarized light and chiral environments. The hydrochloride hydrate forms of these amino acids are commonly used in research and pharmaceutical formulations due to their enhanced stability and solubility.

As stereoisomers, the fundamental physicochemical properties of D- and L-histidine are identical. Their molecular formula and weight are the same. The pKa values for the ionizable groups (α-carboxyl, α-amino, and imidazole side chain) are also identical, as these depend on the chemical environment of the groups, which is achiral.[1] However, their interaction with plane-polarized light, known as optical rotation, is equal in magnitude but opposite in direction, a defining characteristic of enantiomers.

| Property | This compound | L-Histidine Hydrochloride Hydrate |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O[2] | C₆H₉N₃O₂ · HCl · H₂O[3] |

| Molecular Weight | 209.63 g/mol [2] | 209.63 g/mol [3] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[4] |

| Melting Point | 254 °C (decomposes) | 254 °C (decomposes)[3][5] |

| pKa Values | pKa₁ (α-COOH): ~1.8pKa₂ (Imidazole): ~6.0pKa₃ (α-NH₃⁺): ~9.3 | pKa₁ (α-COOH): 1.80pKa₂ (Imidazole): 6.04pKa₃ (α-NH₃⁺): 9.33[1] |

| Specific Optical Rotation ([α]D) | Negative value; e.g., -9 ± 2° (c=1 in 6N HCl) | Positive value; e.g., +8.9° to +10.5° (c=1 in 6M HCl, 25°C)[1] |

| Solubility in Water | Soluble | Freely soluble (~150-170 g/L at 20°C)[3][4][6] |

Biological Significance and Metabolic Pathways

The stereospecificity of enzymes and receptors means that D- and L-histidine have vastly different biological roles and metabolic fates.

L-Histidine: The Proteinogenic Standard

L-Histidine is the naturally occurring enantiomer incorporated into proteins during ribosomal protein synthesis.[7] It serves as a precursor for several vital biomolecules, most notably histamine and carnosine.

-

Histamine Synthesis: The primary metabolic pathway for L-histidine is its decarboxylation to histamine, a reaction catalyzed by the highly specific enzyme L-histidine decarboxylase (HDC).[8][9] Histamine is a crucial mediator of immune responses, inflammation, gastric acid secretion, and neurotransmission.[8]

-

Degradation: L-Histidine can also be catabolized in the liver, primarily through deamination by histidase, eventually leading to the formation of glutamate, which can enter the citric acid cycle.[1][2]

D-Histidine: The "Unnatural" Isomer

D-Histidine is generally absent from protein synthesis in mammals and is not a substrate for the key enzymes in L-histidine metabolic pathways, such as L-histidine decarboxylase. Its primary metabolic route in organisms that can process D-amino acids is through the action of D-amino acid oxidase (DAAO).

-

Metabolism by D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide.[10] While DAAO has broad substrate specificity for D-amino acids, its primary role in the mammalian brain is the regulation of the neuromodulator D-serine. D-histidine can be a substrate, though detailed kinetic data is sparse compared to other D-amino acids.

Comparative Enzymatic Interactions

The starkest difference between the two enantiomers lies in their interaction with enzymes. The chiral active sites of enzymes lead to high stereoselectivity.

| Enzyme | Substrate / Inhibitor | Species / Source | Kinetic Parameter (Value) | Notes |

| L-Histidine Decarboxylase (HDC) | L-Histidine | Human Brain | K_m_ : ~0.03 mM (3 x 10⁻⁵ M)[4] | HDC is highly specific for the L-enantiomer. |

| L-Histidine | Mouse Stomach | K_m_ : 0.29 mM | The affinity can vary between species and tissues. | |

| D-Histidine | (Various) | Ki : Not reported, ineffective | D-Histidine is not a substrate and is not considered a significant inhibitor of HDC.[1][4] | |

| D-Amino Acid Oxidase (DAAO) | D-Histidine | (Various) | K_m_ : Not readily available | DAAO acts on a broad range of D-amino acids, but specific kinetic data for D-Histidine is not well-documented in literature.[3] |

| L-Histidine | (Various) | Not a substrate | DAAO is strictly stereoselective and does not oxidize L-amino acids.[10] |

Applications in Research and Drug Development

The distinct biological properties of D- and L-histidine dictate their applications.

-

L-Histidine: As an essential amino acid, it is a standard component of cell culture media for biomanufacturing and research. It is also used in pharmaceutical formulations as a buffer and stabilizer, and as a nutritional supplement.

-

D-Histidine: The primary application of D-histidine is in peptide-based drug development. Synthetic peptides incorporating D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. This strategy is widely used to increase the in vivo half-life and bioavailability of therapeutic peptides.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying histidine enantiomers. Below are example protocols for key experiments.

Protocol 1: Chiral Separation by HPLC

This protocol provides a general framework for separating D- and L-histidine enantiomers without derivatization. Optimization may be required based on the specific instrument and sample matrix.

Objective: To resolve and quantify D- and L-histidine in a sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

Chiral Stationary Phase (CSP) Column: Crown-ether based columns (e.g., CROWNPAK CR-I(+)) or macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC T) are effective for underivatized amino acids.

-

Mobile Phase A: Perchloric acid or Trifluoroacetic acid (TFA) in water (e.g., 0.1% v/v).

-

Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).

-

Histidine standards (D- and L-isomers).

-

Sample for analysis, appropriately diluted in mobile phase.

Procedure:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 80% Mobile Phase B) at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 20°C).

-

Standard Preparation: Prepare a stock solution of a racemic (50:50) mixture of D- and L-histidine, as well as individual standards, in the mobile phase. Create a calibration curve by preparing a series of dilutions.

-

Sample Preparation: Deproteinate plasma or serum samples if necessary (e.g., using ultrafiltration or acetonitrile precipitation). Dilute the sample in the mobile phase to a concentration within the range of the standard curve.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the standard or sample onto the column.

-

Chromatography: Run an isocratic or gradient elution method. An example isocratic method: 80% Acetonitrile, 15% Ethanol, 5% Water, 0.5% TFA.

-

Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or an MS detector for higher specificity and sensitivity. The D-enantiomer typically elutes after the L-enantiomer on many common chiral columns.

-

Quantification: Identify peaks by comparing retention times with the pure standards. Quantify the amount of each enantiomer by integrating the peak area and comparing it to the standard curve.

Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of a D-amino acid substrate.

Objective: To determine the activity of DAAO using D-histidine as a substrate.

Materials:

-

UV/Vis microplate reader or spectrophotometer.

-

DAAO enzyme (recombinant or purified).

-

D-Histidine substrate solution (e.g., 100 mM in buffer).

-

Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5.

-

Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL).

-

Chromogenic Peroxidase Substrate: e.g., 4-Aminoantipyrine (4-AAP) and Phenol, or Amplex™ Red.

-

96-well microplate.

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing the assay buffer, HRP, 4-AAP (e.g., 1.5 mM), and phenol (e.g., 2 mM).

-

Sample Wells: To each well of a 96-well plate, add a sample containing DAAO enzyme. Include a positive control (known active DAAO) and a negative control (buffer only, no enzyme).

-

Initiate Reaction: Add the D-histidine substrate to each well to initiate the reaction. The final volume should be consistent (e.g., 200 µL). The final substrate concentration should be well above the expected K_m_.

-

Incubation and Measurement: Immediately place the plate in a microplate reader set to 25°C or 37°C. Measure the increase in absorbance at 505 nm (for 4-AAP/phenol) kinetically over a period of 10-30 minutes. The absorbance increases as the colored product is formed.

-

Calculate Activity: Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the kinetic curve. DAAO activity can be calculated using the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

Conclusion

The distinction between D-Histidine and L-Histidine hydrochloride hydrate is a clear and powerful example of stereoisomerism's impact in biology and medicine. While L-histidine is a fundamental component of life, participating in protein structure and a host of metabolic pathways, D-histidine's value lies in its "unnatural" configuration. This resistance to enzymatic degradation makes it an invaluable tool for medicinal chemists seeking to enhance the stability and therapeutic lifetime of peptide-based drugs. For researchers and drug development professionals, a thorough understanding of these differences is not merely academic but essential for accurate experimental design, effective drug formulation, and the development of novel therapeutics.

References

- 1. A study of potential histidine decarboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of histidine decarboxylase. Derivatives of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. esmed.org [esmed.org]

- 9. A study of potential histidine decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Unconventional Players: A Technical Guide to the Function of D-Amino Acids in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological anomalies, D-amino acids are emerging from the shadows of their L-enantiomeric counterparts to reveal a world of intricate and vital functions across all domains of life. From the structural integrity of bacterial cell walls to the complex signaling within the mammalian brain, these "unnatural" amino acids are now recognized as key players in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the core functions of D-amino acids in biological systems, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into their roles in prokaryotic and eukaryotic life, their impact on the nervous, endocrine, and immune systems, and their potential as novel biomarkers and therapeutic targets. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and visualized signaling pathways and experimental workflows to facilitate a deeper understanding of this burgeoning field.

Introduction

For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. However, with the advent of highly sensitive analytical techniques, the presence and functional significance of D-amino acids in a wide range of biological systems have become undeniable. These chiral molecules are no longer viewed as mere metabolic byproducts but as active participants in cellular communication, structural modification, and host-microbe interactions. This guide aims to provide a detailed technical overview of the multifaceted roles of D-amino acids, with a focus on the molecular mechanisms and experimental approaches that are driving our understanding of their importance.

D-Amino Acids in Prokaryotic Systems

D-amino acids are fundamental to the physiology of bacteria, playing critical roles in the structure and regulation of the peptidoglycan (PG) cell wall and in the modulation of community behaviors such as biofilm formation.

Peptidoglycan Synthesis and Remodeling

The bacterial cell wall is a dynamic structure composed of glycan strands cross-linked by short peptides, which critically contain D-amino acids, primarily D-alanine and D-glutamic acid.[1][2][3] These D-enantiomers confer resistance to degradation by common proteases, which are stereospecific for L-amino acids.[2]

Bacteria can also incorporate non-canonical D-amino acids (NCDAAs) into their PG, leading to significant remodeling of the cell wall.[1][4] This process is particularly active during stationary phase and in response to environmental stress. The incorporation of NCDAAs, such as D-methionine and D-leucine in Vibrio cholerae, can alter the degree of PG cross-linking, impacting the cell's shape, strength, and resistance to osmotic stress.[1][4]

The following diagram illustrates the pathways for the incorporation of D-methionine into the peptidoglycan of Vibrio cholerae.

Biofilm Regulation

D-amino acids are also key regulators of biofilm formation, a critical process for bacterial survival and pathogenesis. A mixture of D-amino acids, including D-tyrosine, D-leucine, D-tryptophan, and D-methionine, can trigger the disassembly of mature biofilms in Bacillus subtilis.[5] In contrast, in Staphylococcus aureus, D-phenylalanine, D-proline, and D-tyrosine inhibit biofilm formation by preventing the accumulation of the protein component of the extracellular matrix.[5][6] The effect of different D-amino acids on biofilm biomass can be significant, as highlighted in the table below.

Table 1: Quantitative Effects of D-Amino Acids on Biofilm Formation

| D-Amino Acid | Organism(s) | Concentration | Effect on Biofilm Biomass | Reference(s) |

| D-Tyrosine | Mixed microorganisms | 2.35 (control) vs 1.78 (treated) A590 | 24.37% decrease | [7] |

| D-Aspartic Acid | Mixed microorganisms | 2.35 (control) vs 2.00 (treated) A590 | 14.89% decrease | [7] |

| D-Tryptophan | Mixed microorganisms | 2.35 (control) vs 1.94 (treated) A590 | 17.45% decrease | [7] |

| D-Leucine | Mixed microorganisms | 2.35 (control) vs 2.27 (treated) A590 | 3.40% decrease | [7] |

| D-Aspartic Acid + D-Glutamic Acid | Staphylococcus aureus | 40 mM | 96.89% inhibition of formation | [8] |

| D-Aspartic Acid + D-Glutamic Acid | Staphylococcus aureus | 40 mM | 37.55% dispersal of mature biofilm | [8] |

| D-Glycine | Klebsiella pneumoniae, Staphylococcus aureus | 50-100 mM | Inhibitory | |

| D-Aspartic Acid | Escherichia coli, Staphylococcus aureus | 50-100 mM | Inhibitory |

D-Amino Acids in the Mammalian Nervous System

The discovery of high concentrations of D-serine and D-aspartate in the mammalian brain revolutionized our understanding of neurotransmission. These D-amino acids act as key signaling molecules, primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor.

D-Serine as a Co-agonist of the NMDA Receptor

D-serine is a potent co-agonist of the NMDA receptor, binding to the "glycine site" on the GluN1 subunit.[9][10] The simultaneous binding of glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit is required for receptor activation, leading to calcium influx and the initiation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.[9][11] D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by D-amino acid oxidase (DAAO).[9][12]

The following diagram illustrates the key elements of D-serine signaling at a synapse.

D-Aspartate in the Nervous System

D-aspartate is also present in the central nervous system and acts as an agonist at the NMDA receptor, binding to the glutamate site on the GluN2 subunit.[13] Its levels are particularly high during embryonic and early postnatal development, suggesting a role in neurogenesis.

Table 2: Concentrations of D-Amino Acids in Mammalian Brain and Fluids

| D-Amino Acid | Tissue/Fluid | Species | Concentration (µmol/g or µM) | Reference(s) |

| D-Serine | Hippocampus (perfused) | Mouse | ~150 nmol/g | [14] |

| D-Serine | Cortex (perfused) | Mouse | ~130 nmol/g | [14] |

| D-Aspartate | Hippocampus (perfused) | Mouse | ~60 nmol/g | [14] |

| D-Aspartate | Cortex (perfused) | Mouse | ~50 nmol/g | [14] |

| D-Alanine | Hippocampus (perfused) | Mouse | ~40 nmol/g | [14] |

| D-Alanine | Cortex (perfused) | Mouse | ~35 nmol/g | [14] |

| D-Serine | Cerebrospinal Fluid (AD patients) | Human | ~3 µM | [15] |

| D-Serine | Plasma | Human | Data varies | [16] |

| Glutamate | Cerebrospinal Fluid (Healthy) | Human | ~1.5 µM | [16] |

| Glycine | Cerebrospinal Fluid (Healthy) | Human | ~5 µM | [16] |

D-Amino Acids in the Endocrine System

D-aspartate plays a significant role in the endocrine system, where it is involved in the regulation of hormone synthesis and release. It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and prolactin from the pituitary gland, and testosterone from the testes.

D-Amino Acids and the Immune System

D-amino acids are increasingly recognized for their role in modulating the immune system, particularly at the interface between the host and the microbiome.

Innate Immune Response

The enzyme D-amino acid oxidase (DAAO), present in neutrophils and intestinal epithelial cells, plays a key role in the innate immune response.[17] DAAO catalyzes the oxidative deamination of D-amino acids released by bacteria, producing hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[17][18][19] This mechanism contributes to the clearance of pathogenic bacteria.

The following diagram outlines a typical experimental workflow to investigate the role of DAAO in the innate immune response.

Table 3: Kinetic Parameters of D-Amino Acid Oxidase (DAAO)

| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) or kcat (s-1) | Catalytic Efficiency (Vmax/Km or kcat/Km) | Reference(s) |

| D-Alanine | Rhodotorula gracilis (RgDAAO) | 1.3 ± 0.2 | 100 ± 3 | 76.9 | [20][21] |

| D-Lysine | Rhodotorula gracilis (RgDAAO) | 14.6 ± 1.4 | 16.4 ± 0.5 | 1.1 | [20][21] |

| D-Glutamate | Rhodotorula gracilis (RgDAAO) | 76.4 ± 6.4 | 1.7 ± 0.1 | 0.02 | [20][21] |

| D-Tyrosine | Human (hDAAO) | 0.9 ± 0.1 | 13.1 ± 0.2 (s-1) | 14.6 | [22] |

| D-Phenylalanine | Human (hDAAO) | 1.1 ± 0.1 | 11.0 ± 0.2 (s-1) | 10.0 | [22] |

| D-Tryptophan | Human (hDAAO) | 1.5 ± 0.1 | 3.2 ± 0.1 (s-1) | 2.1 | [22] |

| D-Aspartate | Human (hDAAO) | ~2000 | 6.7 ± 1.2 (s-1) | 0.0035 | [22] |

D-Amino Acids as Disease Biomarkers